噻唑-4-甲酰胺

描述

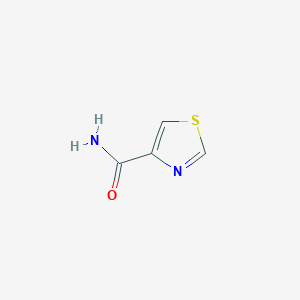

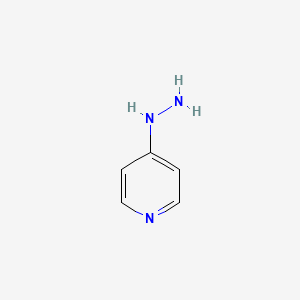

Thiazole-4-carboxamide is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is structurally similar to the natural IMPD cofactor (NAD), in which the nicotinamide portion has been replaced by a thiazole-4-carboxamide ring .

Synthesis Analysis

A series of methoxyphenyl thiazole carboxamide derivatives were synthesized and characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis . The synthesized compounds were evaluated for their selectivity towards COX-1 and COX-2 .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

Thiazole-4-carboxamide is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators . It has been used in the synthesis of a novel series of methoxyphenyl thiazole carboxamide derivatives .

Physical And Chemical Properties Analysis

Thiazole-4-carboxamide is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

科学研究应用

抗菌活性

噻唑衍生物,包括噻唑-4-甲酰胺,已被发现具有抗菌特性 . 例如,磺胺唑,一种噻唑衍生物,以其抗菌活性而闻名 .

抗逆转录病毒活性

噻唑-4-甲酰胺及其衍生物在抗逆转录病毒治疗方面显示出潜力。 利托那韦,一种噻唑衍生物,用作抗逆转录病毒药物 .

抗真菌活性

噻唑-4-甲酰胺在抗真菌治疗中具有潜在应用。 阿巴芬净,一种噻唑衍生物,以其抗真菌特性而闻名 .

抗癌活性

噻唑-4-甲酰胺及其衍生物在癌症治疗方面显示出前景。 噻唑呋喃,一种噻唑衍生物,用于癌症治疗 .

作用机制

安全和危害

未来方向

生化分析

Biochemical Properties

Thiazole-4-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions of thiazole-4-carboxamide is with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . Thiazole-4-carboxamide derivatives have been shown to exhibit selective inhibition of the COX-2 enzyme, which is involved in the inflammatory response. This selective inhibition is attributed to the binding interactions between thiazole-4-carboxamide and the active site of the COX-2 enzyme, which prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Cellular Effects

Thiazole-4-carboxamide has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cell lines, thiazole-4-carboxamide derivatives have demonstrated cytotoxic effects, particularly against Huh7 and HCT116 cells . These effects are mediated through the inhibition of COX-2, leading to reduced cell proliferation and induction of apoptosis. Additionally, thiazole-4-carboxamide has been shown to modulate the expression of genes involved in the inflammatory response, further highlighting its potential as an anti-inflammatory agent .

Molecular Mechanism

The molecular mechanism of action of thiazole-4-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Thiazole-4-carboxamide binds to the active site of the COX-2 enzyme, forming hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex . This binding prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby exerting its anti-inflammatory effects. Additionally, thiazole-4-carboxamide has been shown to inhibit inosine-5’-monophosphate dehydrogenase, leading to a decrease in guanosine nucleotide biosynthesis and subsequent inhibition of tumor cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thiazole-4-carboxamide have been observed to change over time. The stability of thiazole-4-carboxamide is influenced by factors such as temperature, pH, and exposure to light. Studies have shown that thiazole-4-carboxamide remains stable under physiological conditions, with minimal degradation over extended periods . Long-term exposure to thiazole-4-carboxamide in in vitro and in vivo studies has demonstrated sustained anti-inflammatory and cytotoxic effects, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of thiazole-4-carboxamide vary with different dosages in animal models. At low doses, thiazole-4-carboxamide exhibits anti-inflammatory and cytotoxic effects without significant toxicity . At higher doses, thiazole-4-carboxamide can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic benefits of thiazole-4-carboxamide are maximized at specific dosage ranges, beyond which toxicity becomes a concern .

Metabolic Pathways

Thiazole-4-carboxamide is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its activity. One of the key metabolic pathways involves the conversion of thiazole-4-carboxamide to thiazole-4-carboxamide adenine dinucleotide, which inhibits inosine-5’-monophosphate dehydrogenase . This inhibition leads to a decrease in guanosine nucleotide biosynthesis, affecting cellular proliferation and metabolism. Additionally, thiazole-4-carboxamide interacts with cytochrome P450 enzymes, influencing its metabolic flux and clearance from the body .

Transport and Distribution

Thiazole-4-carboxamide is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, thiazole-4-carboxamide can accumulate in specific tissues, particularly in the liver and kidneys, where it exerts its therapeutic effects . The distribution of thiazole-4-carboxamide is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of thiazole-4-carboxamide plays a critical role in its activity and function. Thiazole-4-carboxamide is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in cellular metabolism . Additionally, thiazole-4-carboxamide can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This subcellular localization is essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects .

属性

IUPAC Name |

1,3-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2OS/c5-4(7)3-1-8-2-6-3/h1-2H,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQRHWFRZHFGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332181 | |

| Record name | Thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3575-09-5 | |

| Record name | Thiazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-amino-5-[(2,4-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B1297386.png)

![1,4,5,6-Tetrahydro-1,2-diaza-benzo[e]azulene](/img/structure/B1297400.png)

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)

![8-Methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297416.png)